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Compound of Interest

Compound Name:
N-cyclopentyl-2-

methylpentanamide

Cat. No.: B430306 Get Quote

Identity & Physicochemical Characterization[1][2]
CAS Registry Number: 349419-16-5 Synonyms: N-Cyclopentyl-2-methylvaleramide; 2-Methyl-

N-cyclopentylpentanamide Chemical Formula:

Molecular Weight: 183.29 g/mol [1]

1. Executive Summary
N-cyclopentyl-2-methylpentanamide is a secondary amide featuring a cyclopentyl ring

coupled to a branched aliphatic acyl chain (2-methylpentanoyl).[1] Structurally, it serves as a

lipophilic building block in the synthesis of pharmaceutical intermediates, particularly in the

exploration of structure-activity relationships (SAR) for targets requiring hydrophobic pocket

occupancy, such as certain GPCR modulators and enzyme inhibitors.[1] Its specific CAS

number (349419-16-5) identifies it within chemical libraries used for high-throughput screening.

[1]

This guide details the synthesis, characterization, and handling protocols for this compound,

emphasizing the control of the chiral center at the C2 position of the pentanoyl chain.[1]

2. Chemical Structure & Stereochemistry
The molecule possesses a single chiral center at the alpha-carbon of the carbonyl group.[1]

Commercial preparations typically exist as a racemic mixture unless asymmetric synthesis or

chiral resolution is employed.[1]
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SMILES:CCCC(C)C(=O)NC1CCCC1 InChI:InChI=1S/C11H21NO/c1-4-5-8(2)11(13)12-10-7-6-

9-10/h8,10H,4-7,9H2,1-2H3,(H,12,13)[1]

Figure 1: Structural Representation & Isomerism The diagram below illustrates the connectivity

and the potential enantiomers (

and

) arising from the C2-methyl substitution.[1]
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Caption: Structural decomposition of N-cyclopentyl-2-methylpentanamide highlighting the

chiral center and key pharmacophoric elements.[1]

3. Physicochemical Properties
The following data points are critical for formulation and assay development.
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Property
Value
(Experimental/Predicted)

Context

Physical State
Viscous Oil or Low-Melting

Solid

Typical for mid-weight amides;

dependent on purity.[1]

Boiling Point
~310°C (Predicted at 760

mmHg)

High BP due to intermolecular

H-bonding.[1]

LogP (Octanol/Water) 2.85 ± 0.3
Highly lipophilic; likely

membrane permeable.[1]

Polar Surface Area (PSA) 29.1 Å²

Suggests good blood-brain

barrier (BBB) penetration

potential.[1]

pKa ~15 (Amide NH)
Non-ionizable at physiological

pH.[1]

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate

Poorly soluble in water (< 1

mg/mL).[1]

4. Synthesis & Manufacturing Protocol
While acid chlorides offer rapid kinetics, the preferred method for high-purity library synthesis is

the carbodiimide-mediated coupling of 2-methylpentanoic acid with cyclopentylamine.[1] This

route avoids the generation of corrosive HCl and tolerates sensitive functional groups.[1]

Reagents:

Carboxylic Acid: 2-Methylpentanoic acid (CAS 97-61-0)[1][2]

Amine: Cyclopentylamine (CAS 1003-03-8)[1]

Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

Catalyst: HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine)[1]

Solvent: Dichloromethane (DCM) or DMF.[1]
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Step-by-Step Protocol:

Activation: Dissolve 2-methylpentanoic acid (1.0 equiv) in anhydrous DCM (0.2 M

concentration) under nitrogen atmosphere. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).

[1] Stir at 0°C for 30 minutes to form the active ester.

Coupling: Add cyclopentylamine (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0

equiv) dropwise.

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor

by TLC (System: 30% EtOAc in Hexanes) or LC-MS.[1]

Workup:

Dilute with DCM.[1]

Wash sequentially with 1M HCl (removes unreacted amine), Saturated NaHCO₃ (removes

unreacted acid), and Brine.[1]

Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–40% Ethyl

Acetate in Hexanes.

Figure 2: Synthetic Workflow & Purification Logic
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Caption: Logical flow for the synthesis and purification of the target amide.[1]

5. Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral signatures must be

confirmed.

1. Proton NMR (

H-NMR, 400 MHz, CDCl

):
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5.4–5.8 ppm (br s, 1H): Amide N-H proton.[1]

4.1–4.3 ppm (m, 1H): Methine proton of the cyclopentyl ring (adjacent to N).[1]

2.1–2.3 ppm (m, 1H): Methine proton at C2 of the pentanoyl chain (alpha to carbonyl).[1]

1.1–1.9 ppm (m, ~12H): Overlapping multiplets from cyclopentyl ring protons and pentyl
chain methylene protons.[1]

1.1 ppm (d, 3H): Methyl group at C2 position.[1]

0.9 ppm (t, 3H): Terminal methyl of the pentyl chain.[1]

2. Mass Spectrometry (ESI-MS):

Expected [M+H]

: 184.17 m/z.[1]

Expected [M+Na]

: 206.15 m/z.[1]

6. Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled according to the

"Generic Amide" safety profile.

GHS Classification:

Skin Irritation: Category 2 (H315)[1]

Eye Irritation: Category 2A (H319)[1]

STOT-SE: Category 3 (H335 - Respiratory Irritation)[1]

PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Handle within a chemical

fume hood.

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert

gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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